5,5-Dimethyl-3-decen-2-one
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Overview
Description
5,5-Dimethyl-3-decen-2-one is an organic compound with the molecular formula C12H22O It is a ketone characterized by a decenyl chain with two methyl groups attached to the fifth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-decen-2-one can be achieved through several methods. One common approach involves the condensation of heptaldehyde and acetone in the presence of a base such as sodium hydroxide. This reaction typically requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-3-decen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5,5-Dimethyl-3-decen-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to cell signaling and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-3-decen-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Decen-2-one: A similar compound with a decenyl chain but without the methyl groups at the fifth carbon.
3-Methyl-3-decen-2-one: Another related compound with a methyl group at the third carbon.
5,5-Dimethyl-1,3-cyclohexanedione: A structurally related compound with a cyclohexane ring.
Uniqueness
5,5-Dimethyl-3-decen-2-one is unique due to the presence of two methyl groups at the fifth carbon, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and can affect its behavior in various chemical reactions .
Properties
CAS No. |
94135-96-3 |
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Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
(E)-5,5-dimethyldec-3-en-2-one |
InChI |
InChI=1S/C12H22O/c1-5-6-7-9-12(3,4)10-8-11(2)13/h8,10H,5-7,9H2,1-4H3/b10-8+ |
InChI Key |
FEDALTYBCNYVKG-CSKARUKUSA-N |
Isomeric SMILES |
CCCCCC(C)(C)/C=C/C(=O)C |
Canonical SMILES |
CCCCCC(C)(C)C=CC(=O)C |
Origin of Product |
United States |
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